cerium(3+);tricarbonate;pentadecahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cerium(3+);tricarbonate;pentadecahydrate, also known as cerium(III) carbonate hydrate, is a rare earth metal salt. It appears as a white crystalline powder and is soluble in water. This compound is primarily used as an intermediate in the production of various cerium compounds, including cerium chloride and cerium oxide .

Vorbereitungsmethoden

Cerium(3+);tricarbonate;pentadecahydrate can be synthesized through several methods. One common approach involves reacting cerium(III) nitrate with sodium carbonate under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is then filtered, washed, and dried to obtain the desired compound . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity .

Analyse Chemischer Reaktionen

Cerium(3+);tricarbonate;pentadecahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cerium(III) can be oxidized to cerium(IV) using strong oxidizing agents such as peroxodisulfate or bismuthate . Reduction reactions can convert cerium(IV) back to cerium(III) using reducing agents like hydrogen gas . Substitution reactions often involve the exchange of carbonate ions with other anions, leading to the formation of different cerium compounds . Major products formed from these reactions include cerium(IV) oxide and cerium(III) chloride .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

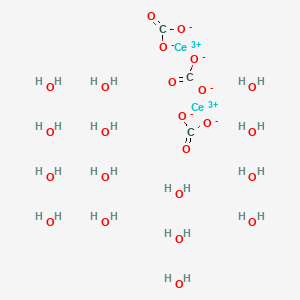

Cerium(III) carbonate hydrate has the molecular formula Ce2(CO3)3⋅xH2O, where x typically represents the number of water molecules associated with the compound. The compound is characterized by its crystalline structure and is often found as white crystals. Its molecular weight is approximately 460.26 g/mol, and it is known for being moisture-sensitive .

Catalysis

Cerium(III) carbonate is utilized as a catalyst in various chemical reactions. Its ability to facilitate redox reactions makes it valuable in organic synthesis. For instance, it can serve as an oxidizing agent in the synthesis of quinoxaline derivatives, which are important in pharmaceutical applications . Additionally, cerium compounds are often employed in catalytic converters to reduce harmful emissions from vehicles by promoting the oxidation of carbon monoxide and unburned hydrocarbons.

Glass and Ceramics Industry

In the glass manufacturing sector, cerium(III) carbonate plays a crucial role in decolorizing glass by removing iron impurities that impart a greenish hue. This application is particularly significant in the production of high-quality optical glass, where clarity is paramount . Furthermore, cerium compounds are used as polishing agents due to their effectiveness in achieving a smooth surface finish on ceramics and glass products.

Environmental Remediation

Cerium(III) carbonate has shown promise in environmental applications, particularly in the removal of heavy metals from wastewater. Its ability to form stable complexes with various metal ions allows it to be used as a sorbent material for treating contaminated water sources . This property is beneficial for industries looking to mitigate their environmental impact by reducing toxic metal concentrations before discharge.

Photocatalysis

Recent research has highlighted the potential of cerium(III) carbonate in photocatalytic applications. It can be combined with organic compounds susceptible to photodegradation to enhance light absorption and promote chemical reactions under UV light exposure . This application is particularly relevant for developing sustainable processes for water purification and pollutant degradation.

Research and Development

In academic settings, cerium(III) carbonate hydrate is frequently used as a precursor for synthesizing other cerium-based materials. Its thermal decomposition can yield cerium oxide (CeO₂), which has extensive applications in catalysis, electronics, and energy storage systems . The compound's stability and reactivity make it an attractive subject for ongoing research into new functional materials.

Case Studies

Wirkmechanismus

The mechanism of action of cerium(3+);tricarbonate;pentadecahydrate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox behavior is crucial for its antioxidant and prooxidant properties, which are mediated by the reversible conversion between the two valence states . In biological systems, cerium compounds can mimic the activity of enzymes, such as superoxide dismutase, by scavenging reactive oxygen species and protecting cells from oxidative damage . Additionally, cerium compounds can interact with cellular pathways involved in inflammation and apoptosis, contributing to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Cerium(3+);tricarbonate;pentadecahydrate is unique compared to other cerium compounds due to its specific hydration state and carbonate content. Similar compounds include cerium(III) nitrate, cerium(III) chloride, and cerium(IV) oxide . While cerium(III) nitrate and cerium(III) chloride are commonly used as precursors for synthesizing other cerium compounds, cerium(IV) oxide is widely used for its catalytic properties and applications in fuel cells and sensors . The distinct properties of this compound make it valuable for specific applications, particularly in the synthesis of cerium-based materials and as a catalyst in various industrial processes .

Biologische Aktivität

Cerium(3+) tricarbonate pentadecahydrate, also known as cerium(III) carbonate hydrate, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12Ce2O15

- CAS Number : 5853-16-7

- Molecular Weight : 478.274 g/mol

- Density : Not available

- Boiling Point : 333.6 °C

- Flash Point : 169.8 °C

Antioxidant Activity

Cerium(3+) compounds, particularly cerium oxide (CeO₂) nanoparticles, exhibit significant antioxidant activity. The biological activity of cerium(3+) tricarbonate is closely related to its ability to mimic superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The following table summarizes the key findings related to the antioxidant properties of cerium compounds:

| Property | Cerium(3+) Tricarbonate | Cerium Oxide Nanoparticles |

|---|---|---|

| SOD Mimetic Activity | Moderate | High |

| Catalase Mimetic Activity | Low | Moderate |

| Reactive Oxygen Species Scavenging | Effective | Highly Effective |

| Toxicity | Low | Low |

The mechanism through which cerium(3+) tricarbonate exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Scavenging : Cerium ions can react with ROS, neutralizing harmful free radicals and reducing oxidative damage to cells.

- Cell Signaling Modulation : Cerium compounds can influence signaling pathways associated with inflammation and apoptosis, potentially leading to protective effects in various diseases.

- Surface Chemistry Control : The oxidation state of cerium (Ce^3+/Ce^4+) plays a critical role in determining its catalytic activity and biological response. Adjusting the synthesis conditions can optimize these properties for specific applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of cerium oxide nanoparticles in a model of neurodegeneration. Results showed that these nanoparticles significantly reduced oxidative stress markers and improved neuronal survival rates in vitro. The mechanism was attributed to their SOD-like activity, which helped mitigate oxidative damage associated with neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Activity

Research has demonstrated that cerium oxide nanoparticles possess anticancer properties. In vitro studies indicated that these nanoparticles could induce apoptosis in cancer cells while sparing normal cells, likely due to their ability to modulate oxidative stress levels within the tumor microenvironment .

Case Study 3: Antibacterial Properties

Cerium(3+) compounds have also been evaluated for their antibacterial effects. A recent study found that cerium oxide nanoparticles exhibited significant antibacterial activity against a range of pathogenic bacteria, suggesting potential applications in antimicrobial treatments .

Eigenschaften

CAS-Nummer |

5853-16-7 |

|---|---|

Molekularformel |

C3H10Ce2O14 |

Molekulargewicht |

550.34 g/mol |

IUPAC-Name |

cerium(3+);tricarbonate;pentahydrate |

InChI |

InChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |

InChI-Schlüssel |

DXRAHMKCEOKMDT-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |

Kanonische SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Key on ui other cas no. |

5853-16-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.